3-Methylbiphenyl-2-carboxamide
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Overview
Description
3-Methylbiphenyl-2-carboxamide is an organic compound with the molecular formula C14H13NO. It is a derivative of biphenyl, where a carboxamide group is attached to the second carbon of the biphenyl ring, and a methyl group is attached to the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbiphenyl-2-carboxamide typically involves the reaction of biphenyl-2-carboxylic acid with methylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with methylamine to yield the desired carboxamide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methylbiphenyl-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, amines, and carboxylic acids .
Scientific Research Applications
3-Methylbiphenyl-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylbiphenyl-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-carboxamide: Lacks the methyl group at the third position.
3-Methylbiphenyl-4-carboxamide: Has the carboxamide group at the fourth position instead of the second.
2-Methylbiphenyl-2-carboxamide: Has the methyl group at the second position instead of the third
Uniqueness
3-Methylbiphenyl-2-carboxamide is unique due to the specific positioning of the methyl and carboxamide groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs .
Properties
Molecular Formula |
C14H13NO |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-methyl-6-phenylbenzamide |
InChI |
InChI=1S/C14H13NO/c1-10-6-5-9-12(13(10)14(15)16)11-7-3-2-4-8-11/h2-9H,1H3,(H2,15,16) |
InChI Key |
KWWUNVBFECASHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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